molecular formula C10H20O2 B3104818 3-Ethyloctanoic acid CAS No. 150176-82-2

3-Ethyloctanoic acid

Cat. No.: B3104818
CAS No.: 150176-82-2
M. Wt: 172.26 g/mol
InChI Key: DGZZHLSSAUIDSX-UHFFFAOYSA-N
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Description

3-Ethyloctanoic acid is a branched-chain fatty acid with the molecular formula C10H20O2. It is a medium-chain fatty acid characterized by the presence of an ethyl group attached to the third carbon of the octanoic acid chain. This compound is known for its distinct odor, often described as waxy, fatty, creamy, and cheesy. It is found naturally in various sources, including certain cheeses and tobacco .

Mechanism of Action

Target of Action

3-Ethyloctanoic acid is a medium-chain fatty acid (MCFA) similar to omega-3 fatty acids . The primary targets of MCFAs are cells involved in inflammation and immunity . These fatty acids interact with various proteins within these cells, influencing their function and contributing to the overall effects of the compound .

Mode of Action

The mode of action of this compound is likely similar to that of other MCFAs. These compounds are known to mediate anti-inflammatory effects . Increased levels of MCFAs have been shown to decrease the levels of certain inflammatory compounds . Furthermore, this compound is thought to strengthen the “goaty” odor in certain foods, indicating a potential interaction with olfactory receptors .

Biochemical Pathways

This compound, like other MCFAs, is involved in various biochemical pathways. It is metabolized in the brain, particularly in astrocytes . The metabolism of this compound leads to the production of glutamine, which is then utilized for neuronal GABA synthesis . This suggests that this compound plays a role in neurotransmitter synthesis and signaling pathways in the brain.

Result of Action

The metabolism of this compound in astrocytes leads to the production of glutamine, which is used for GABA synthesis in neurons . This suggests that this compound may influence neurotransmitter levels in the brain, potentially affecting neurological function and behavior. Additionally, the anti-inflammatory effects of MCFAs may result in reduced inflammation and immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the metabolism of this compound . Additionally, factors such as diet, health status, and genetic factors can influence how an individual’s body metabolizes and responds to this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloctanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Reduction: Conversion to alcohols using reducing agents.

    Oxidation: Further oxidation to produce ketones or aldehydes.

Common Reagents and Conditions:

    Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and heating.

    Amidation: Often carried out using coupling agents like dicyclohexylcarbodiimide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products:

    Esters: Formed from esterification reactions, used in flavor and fragrance industries.

    Amides: Resulting from amidation, used in pharmaceuticals.

    Alcohols: Produced from reduction reactions, used in various chemical syntheses.

    Ketones/Aldehydes: Formed from oxidation, used in organic synthesis.

Scientific Research Applications

3-Ethyloctanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    Octanoic Acid: A straight-chain fatty acid with similar properties but lacks the ethyl group.

    4-Ethyloctanoic Acid: Another branched-chain fatty acid with the ethyl group on the fourth carbon.

    Isovaleric Acid: A shorter-chain fatty acid with a similar branched structure.

Uniqueness: 3-Ethyloctanoic acid is unique due to its specific branching at the third carbon, which imparts distinct chemical and physical properties. This branching affects its reactivity and the types of esters and amides it can form, making it valuable in specialized applications .

Properties

IUPAC Name

3-ethyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-9(4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZZHLSSAUIDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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